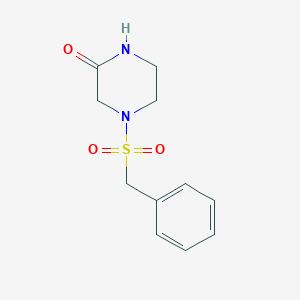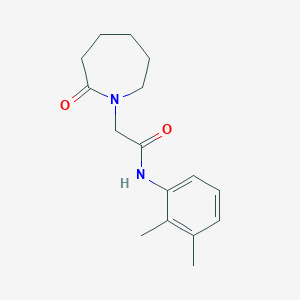
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone, also known as ACE, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACE is a synthetic molecule that belongs to the class of ketones and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone is not fully understood. However, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. This compound may also modulate the activity of ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been found to modulate the activity of ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant effects. Additionally, this compound has been shown to have antioxidant properties and may protect against oxidative stress.
实验室实验的优点和局限性
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, making it readily available for research purposes. This compound also has a relatively low toxicity profile, making it safe for use in animal studies. However, there are also some limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its biological activity. Additionally, the effects of this compound may vary depending on the experimental conditions, and caution should be exercised when interpreting the results of studies using this compound.
未来方向
There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. Further studies are needed to elucidate the mechanism of action of this compound and its biological activity. This compound may have potential therapeutic applications for the treatment of various diseases, and further studies are needed to explore its potential in this area. Additionally, the effects of this compound on different ion channels and receptors in the nervous system should be investigated to better understand its analgesic and anticonvulsant effects. Finally, the development of new synthetic derivatives of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
合成方法
The synthesis of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone involves a series of chemical reactions that include the condensation of 4-chloro-3-methylphenol with 2-chloroethyl ethyl ether to form 2-(4-chloro-3-methylphenoxy)ethyl ether. This intermediate is then treated with sodium hydride and azetidine-1-carboxylic acid to yield this compound. The overall yield of this synthesis method is approximately 50%.
科学研究应用
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
属性
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-7-10(3-4-11(9)13)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAUNNSZJFPQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)







![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)




![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)